![molecular formula C20H24N2O4 B14799639 ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)
ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate is an organic compound with a complex structure that includes a naphthalene ring, a hydrazone linkage, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate typically involves the following steps:
Formation of 3-hydroxy-2-naphthoic acid: This can be achieved by the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction.
Synthesis of the hydrazone: The 3-hydroxy-2-naphthoic acid is then reacted with ethanehydrazonoyl chloride to form the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone with 3-methylbutanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor in the synthesis of the target compound.
Ethyl 3-hydroxy-2-naphthoate: A related ester derivative with similar reactivity.
3-Hydroxy-2-naphthoic hydrazide derivatives: Compounds with similar hydrazone linkages and biological activities.
Uniqueness
Ethyl 2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-3-methylbutanoate is unique due to its combination of a naphthalene ring, hydrazone linkage, and ester functional group, which confer distinct chemical and biological properties .
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
ethyl 2-[(E)-N-[(3-hydroxynaphthalene-2-carbonyl)amino]-C-methylcarbonimidoyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H24N2O4/c1-5-26-20(25)18(12(2)3)13(4)21-22-19(24)16-10-14-8-6-7-9-15(14)11-17(16)23/h6-12,18,23H,5H2,1-4H3,(H,22,24)/b21-13+ |
InChIキー |
VLRNQDIVPJWWFC-FYJGNVAPSA-N |
異性体SMILES |
CCOC(=O)C(C(C)C)/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
正規SMILES |
CCOC(=O)C(C(C)C)C(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


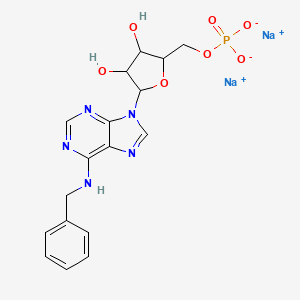
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
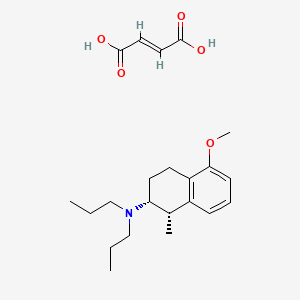
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
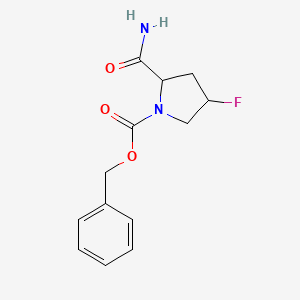
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

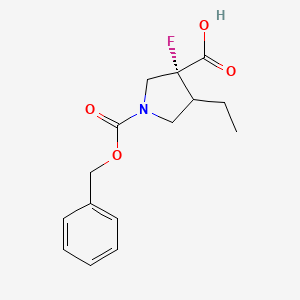
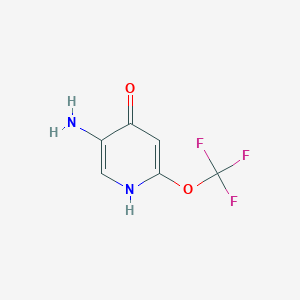
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
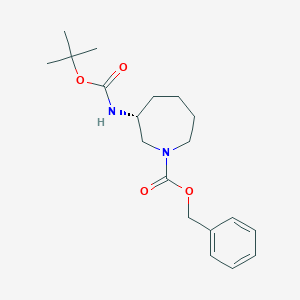
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)

